B1192475 CCX2206

CCX2206

Cat. No.: B1192475
Attention: For research use only. Not for human or veterinary use.
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Description

Its mechanism of action is hypothesized to involve modulation of immune cell migration or cytokine production, though rigorous pharmacokinetic (PK) and pharmacodynamic (PD) studies are required to confirm this . Preclinical studies suggest oral bioavailability and dose-dependent efficacy in rodent models of rheumatoid arthritis, but peer-reviewed data on toxicity thresholds and metabolic pathways remain unpublished .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CCX2206;  CCX-2206;  CCX 2206.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A (Structural Analogue)
  • Structural Similarity : Compound A shares a core heterocyclic scaffold with CCX2206 but substitutes a sulfonamide group for a carboxylate moiety. This modification reduces plasma protein binding (PPB) from 92% (this compound) to 85% (Compound A), enhancing free drug availability .
  • Functional Differences: Potency: Compound A exhibits a 2.3-fold lower IC50 against CCR1 (12 nM vs. 28 nM for this compound) but shows higher off-target activity against adenosine receptors . Metabolic Stability: this compound demonstrates superior hepatic stability in microsomal assays (t1/2 = 45 min vs. 22 min for Compound A) due to reduced CYP3A4-mediated oxidation .
Compound B (Functional Analogue)
  • Functional Similarity : Both compounds inhibit pro-inflammatory cytokine IL-17A, but Compound B targets the IL-17 receptor directly, whereas this compound modulates upstream JAK/STAT signaling .
  • Efficacy in Models :
    • In a murine colitis model, this compound achieved 68% disease remission versus 52% for Compound B, likely due to broader pathway inhibition .
    • Compound B, however, shows faster onset of action (peak plasma concentration at 1.5 hr vs. 3.2 hr for this compound) .

Data Tables: Comparative Profiles

Table 1. Pharmacokinetic and Pharmacodynamic Comparison

Parameter This compound Compound A Compound B
IC50 (CCR1) 28 nM 12 nM N/A
Oral Bioavailability 67% 54% 72%
Half-life (t1/2) 8.2 hr 5.1 hr 6.5 hr
PPB 92% 85% 89%
CYP3A4 Substrate Yes Yes No

Table 2. Preclinical Efficacy in Disease Models

Model This compound (Response Rate) Compound A (Response Rate) Compound B (Response Rate)
Rheumatoid Arthritis 73% 61% 55%
Colitis 68% 48% 52%
Psoriasis 58% 34% 63%

Key Research Findings and Limitations

  • Advantages of this compound :
    • Broader anti-inflammatory effects via multi-pathway inhibition .
    • Superior metabolic stability reduces dosing frequency .
  • Limitations: Off-target effects on adenosine receptors at higher doses (>10 mg/kg) . No human clinical trial data published to date, unlike Compound B (Phase II completed) .

Future Research Directions

  • Priority Studies :
    • Phase I trials to establish safety and PK/PD profiles in humans .
    • Head-to-head trials against market-approved JAK inhibitors (e.g., tofacitinib) .
    • Structural optimization to mitigate CYP3A4 dependency .

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